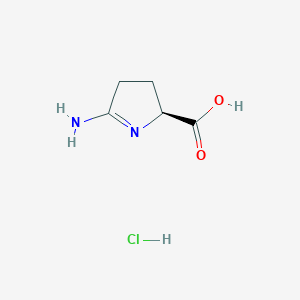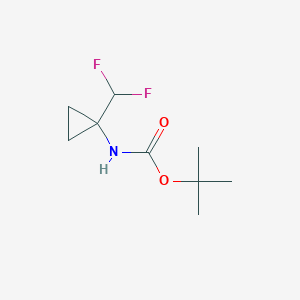![molecular formula C17H16N2O9S3 B13983033 8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid CAS No. 719306-77-1](/img/structure/B13983033.png)
8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three sulfonic acid groups, an amino group, and a benzylamino group. This compound is often used in various scientific research applications due to its fluorescent properties and ability to form stable derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid typically involves multiple steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1,3,6-trinitronaphthalene.
Reduction: The nitro groups are then reduced to amino groups, resulting in 1,3,6-triaminonaphthalene.
Sulfonation: The triaminonaphthalene undergoes sulfonation to introduce the sulfonic acid groups, forming 1,3,6-trisulfonic acid.
Benzylation: Finally, the compound is benzylated with 3-aminobenzylamine to yield 8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfonyl chlorides and amines are used under acidic or basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Sulfonamide derivatives.
Aplicaciones Científicas De Investigación
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid is widely used in scientific research due to its fluorescent properties. Some applications include:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Employed in the study of biological molecules such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent dyes and sensors.
Mecanismo De Acción
The mechanism of action of 8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid involves its ability to interact with various molecular targets through its functional groups. The amino and sulfonic acid groups allow it to form stable complexes with proteins, nucleic acids, and other biomolecules. This interaction often results in changes in fluorescence, which can be measured and analyzed.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Aminopyrene-1,3,6-trisulfonic acid
- 8-Hydroxy-1,3,6-pyrenetrisulfonic acid
- 6,8-Dihydroxy-1,3-pyrenedisulfonic acid
Uniqueness
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid is unique due to its combination of amino, benzylamino, and sulfonic acid groups, which provide distinct chemical reactivity and fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity.
Propiedades
Número CAS |
719306-77-1 |
|---|---|
Fórmula molecular |
C17H16N2O9S3 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
8-[(3-aminophenyl)methylamino]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C17H16N2O9S3/c18-12-3-1-2-10(4-12)9-19-15-7-13(29(20,21)22)5-11-6-14(30(23,24)25)8-16(17(11)15)31(26,27)28/h1-8,19H,9,18H2,(H,20,21,22)(H,23,24,25)(H,26,27,28) |
Clave InChI |
ODGRWMCJDHYIEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)CNC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)

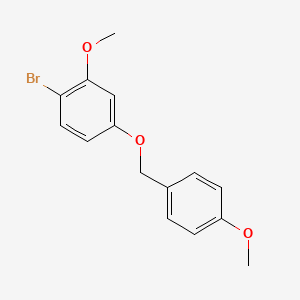

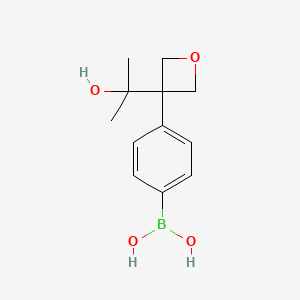

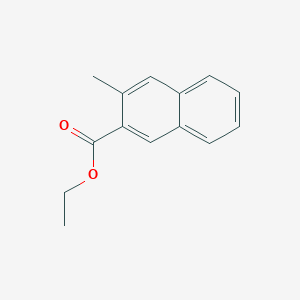
![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)
